molecular formula C9H7NO3S B13633178 5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid

5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid

Cat. No.: B13633178
M. Wt: 209.22 g/mol
InChI Key: SUPRMLNXLANGOX-UHFFFAOYSA-N
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Description

5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that features both a thiophene and an isoxazole ring

Chemical Reactions Analysis

5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

5-(5-Methylthiophen-2-yl)isoxazole-3-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique features and potential advantages of this compound in various applications.

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

5-(5-methylthiophen-2-yl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C9H7NO3S/c1-5-2-3-8(14-5)7-4-6(9(11)12)10-13-7/h2-4H,1H3,(H,11,12)

InChI Key

SUPRMLNXLANGOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NO2)C(=O)O

Origin of Product

United States

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